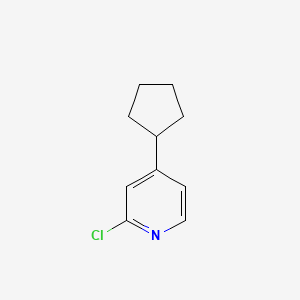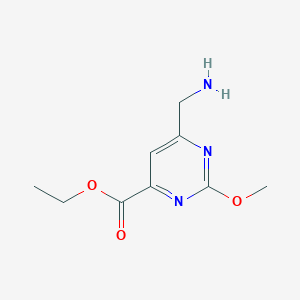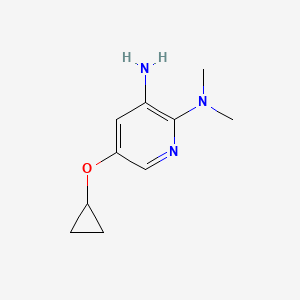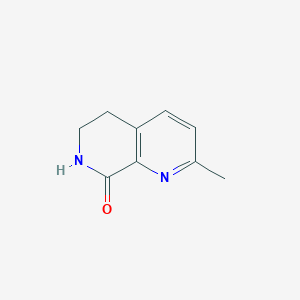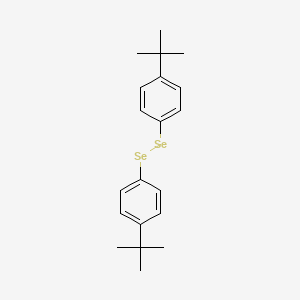
1,2-Bis(4-(tert-butyl)phenyl)diselane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], also known as 1,2-bis(4-(tert-butyl)phenyl)diselane, is an organoselenium compound with the molecular formula C20H26Se2 and a molecular weight of 424.34 g/mol This compound is characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[4-(1,1-dimethylethyl)phenyl], typically involves the reaction of 4-tert-butylphenylmagnesium bromide with elemental selenium. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The general reaction scheme is as follows:
- Preparation of 4-tert-butylphenylmagnesium bromide by reacting 4-tert-butylbromobenzene with magnesium in anhydrous ether.
- Addition of elemental selenium to the Grignard reagent to form the diselenide compound.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of diselenide, bis[4-(1,1-dimethylethyl)phenyl], follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the diselenide bond can yield selenol compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
科学的研究の応用
作用機序
The mechanism of action of diselenide, bis[4-(1,1-dimethylethyl)phenyl], involves its ability to modulate redox processes within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Additionally, it can influence various signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
類似化合物との比較
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], can be compared with other diselenide compounds, such as:
Diphenyl diselenide: Similar in structure but lacks the tert-butyl groups, which can influence its reactivity and biological activity.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups that can enhance its antioxidant properties.
Bis(3-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in different positions, affecting its chemical behavior.
Bis(4-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with potential anti-inflammatory activity.
The uniqueness of diselenide, bis[4-(1,1-dimethylethyl)phenyl], lies in its tert-butyl groups, which can provide steric hindrance and influence its reactivity and stability compared to other diselenide compounds.
特性
分子式 |
C20H26Se2 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChIキー |
AUFNIIMHHVKMOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


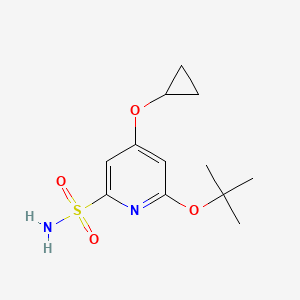
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
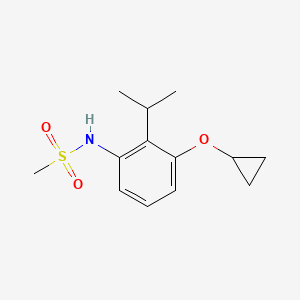
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
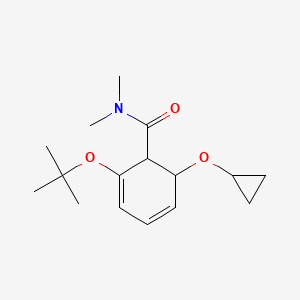


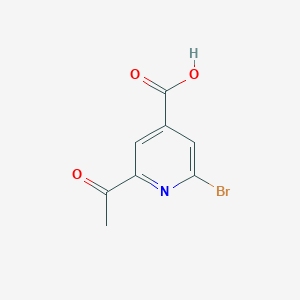
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
